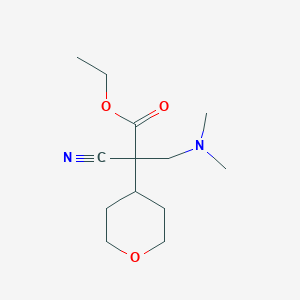

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related ethyl cyanoacrylate compounds involves the condensation of aldehydes or ketones with cyanoacetate esters, highlighting the versatility of cyanoacrylates in chemical synthesis. For instance, the reaction of ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate with acrylonitrile produces methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate as a cycloadduct, demonstrating the reactivity of dimethylaminocyclopentadienyl compounds in polymerization catalysis (Bourhis & Vercauteren, 1994).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds reveal the influence of the dimethylamino group in their reactivity and physical properties. X-ray diffraction and spectroscopic techniques are often used to characterize these structures, illustrating the complex nature of their polymorphism and intramolecular interactions (F. Vogt et al., 2013).

Chemical Reactions and Properties

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate undergoes various chemical reactions, including cycloadditions and polymerizations. These reactions are pivotal in synthesizing new materials and understanding the compound's reactivity (J. Flores, A. L. C. Chien, & M. Rausch, 1996).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystallinity, are essential for their application in various fields. These properties are influenced by the compound's molecular structure and the presence of functional groups (S. Kotteswaran, M. Senthil Pandian, & P. Ramasamy, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's utility in synthesis and its behavior under different conditions. For instance, the reactivity of ethyl cyanoacrylate compounds with nucleophiles and electrophiles is a critical aspect of their chemistry, offering insights into their potential applications in organic synthesis (Arfaoui & Amri, 2009).

Aplicaciones Científicas De Investigación

Synthetic Applications

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate has been utilized in various synthetic pathways. For instance, it played a crucial role in the synthesis of 4-hydroxy-2-pyridone, demonstrating its utility in forming complex heterocyclic structures. The process involved cyclization and subsequent reactions to achieve the desired product, showcasing the compound's versatility in synthetic organic chemistry (Chen, Sheng-yin, & Shao-hua, 2013).

Material Science and Polymorphism Studies

In the realm of material science, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally similar to this compound, was studied for its polymorphic forms. This research underscores the importance of understanding and controlling polymorphism in pharmaceutical compounds, which can significantly impact their physical properties, stability, and efficacy (Vogt, Williams, Johnson, & Copley, 2013).

Crystal Structure and Inhibitor Studies

A study focusing on the crystal structure of newly synthesized quinoxaline derivatives, which include a variant of this compound, revealed their potential as potent inhibitors for c-Jun N-terminal kinases. This finding is crucial as it opens avenues for the compound's application in medicinal chemistry and drug design (Abad et al., 2020).

Propiedades

IUPAC Name |

ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-4-18-12(16)13(9-14,10-15(2)3)11-5-7-17-8-6-11/h11H,4-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNVHCBXYGXYRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(C)C)(C#N)C1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2492948.png)

![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)

![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)

![4-[[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2492959.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2492962.png)